2-Aminobicyclo[2.1.1]hexane-2-carboxylic acid
Description
2-Aminobicyclo[2.1.1]hexane-2-carboxylic acid is a conformationally restricted bicyclic amino acid characterized by a unique bicyclo[2.1.1]hexane scaffold. This compound has garnered attention for its potent inhibitory activity against ATP:L-methionine S-adenosyltransferase, an enzyme critical in the biosynthesis of S-adenosyl-L-methionine (SAMe). Its rigid structure, particularly the reduced bridgehead angle (~93°), enhances complementarity with enzyme active sites, making it more effective than linear or monocyclic analogs . The compound’s CAS number is 85233-45-0, with a molecular formula of C₇H₁₁NO₂ .
Properties
CAS No. |
85233-45-0 |
|---|---|
Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
2-aminobicyclo[2.1.1]hexane-2-carboxylic acid |
InChI |
InChI=1S/C7H11NO2/c8-7(6(9)10)3-4-1-5(7)2-4/h4-5H,1-3,8H2,(H,9,10) |
InChI Key |
TTXIONZBSAQHGU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1C(C2)(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1s,4s)-2-aminobicyclo[2.1.1]hexane-2-carboxylic acid typically involves the use of photochemical reactions. One common method is the [2 + 2] cycloaddition of suitable precursors under ultraviolet light. This reaction forms the bicyclic core, which can then be functionalized to introduce the amino and carboxylic acid groups. The reaction conditions often require specific wavelengths of light and the presence of a photocatalyst to ensure high yield and selectivity .
Industrial Production Methods
Industrial production of (1s,4s)-2-aminobicyclo[2.1.1]hexane-2-carboxylic acid may involve scaling up the photochemical synthesis methods. This requires specialized equipment to handle large volumes and maintain consistent reaction conditions. Additionally, continuous flow reactors can be employed to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(1s,4s)-2-aminobicyclo[2.1.1]hexane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(1s,4s)-2-aminobicyclo[2.1.1]hexane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a scaffold in drug design.
Biology: Investigated for its potential as a bioisostere in the design of enzyme inhibitors and receptor ligands.
Medicine: Explored for its potential therapeutic applications, including as a component of antiviral and anticancer agents.
Industry: Utilized in the development of new materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism of action of (1s,4s)-2-aminobicyclo[2.1.1]hexane-2-carboxylic acid involves its interaction with specific molecular targets. The rigid bicyclic structure allows for precise spatial orientation, which can enhance binding affinity to enzymes or receptors. This compound can modulate biological pathways by acting as an inhibitor or activator, depending on the target and the functional groups present .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Enzymatic Inhibition Comparisons
Key Structural Features and Enzyme Inhibition: The inhibitory potency of bicyclic amino acids correlates with their bridgehead angles and hydrophobic interactions. A comparative analysis is provided below:
The smaller bridgehead angle of the bicyclo[2.1.1]hexane derivative allows tighter binding to the enzyme’s hydrophobic pocket, whereas larger angles (e.g., in bicyclo[3.2.1]octane) disrupt complementarity .
Pharmacological and Transport System Interactions
- 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH): A well-characterized inhibitor of the L-type amino acid transporter (SLC7A5/SLC3A2).
Physical and Chemical Properties
Comparative molecular data for fluorinated analogs:
Fluorination increases molecular mass and polarity but reduces enzymatic inhibitory activity, as seen in the lower potency of fluorinated derivatives compared to the parent compound .
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